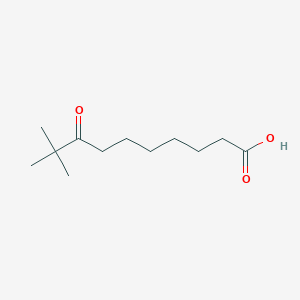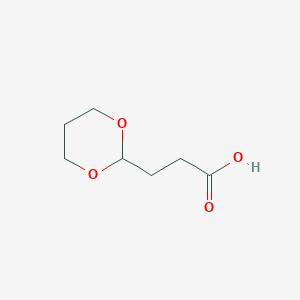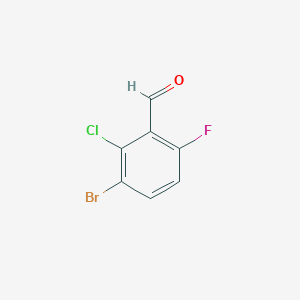
3-Bromo-2-chloro-6-fluorobenzaldehyde
Overview
Description
3-Bromo-2-chloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a boiling point of 92-93°C . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Applications
3-Bromo-2-chloro-6-fluorobenzaldehyde has been utilized in the synthesis of various compounds with potential antimicrobial activities. For instance, its derivatives have been synthesized and tested for their effectiveness against microbial infections. Jagadhani et al. (2014) demonstrated the synthesis of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde, which showed promising antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014).
Structural and Spectroscopic Studies
The structural and spectroscopic characteristics of related compounds to this compound have been extensively studied. Parlak et al. (2014) conducted X-ray diffraction, FT-IR, and Raman studies on 4-chloro-3-fluorobenzaldehyde to understand its molecular structure and conformational isomers (Parlak et al., 2014). Similarly, Tursun et al. (2015) investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde using experimental and computational methods (Tursun et al., 2015).
Analytical and Synthetic Chemistry Applications
In analytical and synthetic chemistry, this compound plays a crucial role. Shen et al. (2016) highlighted its use in the synthesis of an active pharmaceutical ingredient, demonstrating its significance in the development of drug substances and the importance of controlling impurities in its synthesis (Shen, Semin, Fang, & Guo, 2016). Additionally, research by Bing-he (2008) illustrated its application in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, showcasing its versatility in chemical synthesis (Chen Bing-he, 2008).
Fluorobenzaldehydes in Medicinal Chemistry
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds, such as fluorobenzaldehyde, have been used as synthetic intermediates . The fluorine in these compounds can be replaced via oxidation reaction, suggesting that they may interact with oxidation-related targets .
Mode of Action
Fluorobenzaldehydes, due to their aldehyde group, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties , suggesting that 3-Bromo-2-chloro-6-fluorobenzaldehyde may also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential to form schiff base compounds, it may influence pathways related to microbial metabolism .
Result of Action
If it forms schiff base compounds like other fluorobenzaldehydes, it may exhibit antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and potency.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-chloro-6-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways where it may act as an intermediate. Additionally, this compound can form Schiff bases through condensation reactions with amines, which are important in the synthesis of various bioactive molecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. For instance, it may upregulate antioxidant defense mechanisms in response to increased ROS levels. Additionally, this compound can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation. This inhibition can result in changes in metabolic flux and gene expression. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on proteins and DNA, which can lead to modifications that affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of this compound can induce toxicity, manifesting as liver damage or oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic or adverse effects at high doses include inflammation, apoptosis, and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, which further aids in its detoxification and elimination from the body. These metabolic processes can affect the levels of various metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it may bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue. This localization can affect its biological activity and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It may localize to specific organelles such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function. The compound’s localization can be influenced by targeting signals or post-translational modifications that direct it to particular cellular compartments. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWZYGIWHXERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



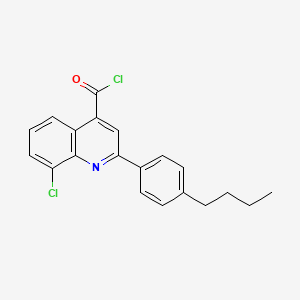

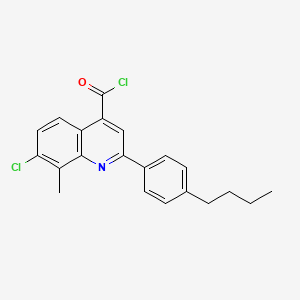
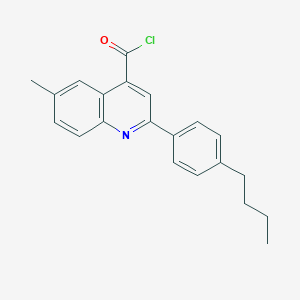

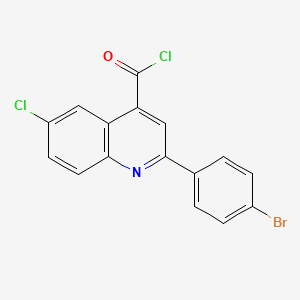
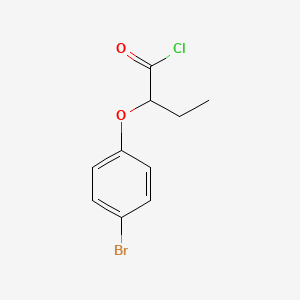
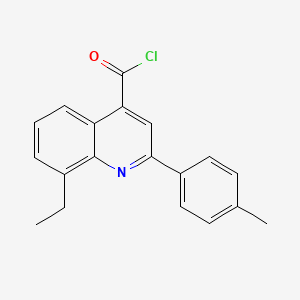
![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
